molecular formula C8H5NO4 B1447552 5-(Furan-3-yl)-1,2-oxazole-4-carboxylic acid CAS No. 1540898-58-5

5-(Furan-3-yl)-1,2-oxazole-4-carboxylic acid

Cat. No.: B1447552
CAS No.: 1540898-58-5
M. Wt: 179.13 g/mol
InChI Key: NBLAWCJCDVSVRQ-UHFFFAOYSA-N
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Description

5-(Furan-3-yl)-1,2-oxazole-4-carboxylic acid is a high-value heterocyclic scaffold of significant interest in medicinal chemistry and pharmaceutical research. This compound features a 1,2-oxazole (isoxazole) ring fused with a furan heterocycle, presenting a multifunctional structure ideal for constructing diverse compound libraries. Its primary research application lies in its role as a key synthetic intermediate, particularly in the development of kinase inhibitors and other small-molecule therapeutics. The carboxylic acid functional group provides a versatile handle for further derivatization, most commonly via amide coupling or esterification reactions, to explore structure-activity relationships (SAR) [https://www.rcsb.org/structure/6SGF]. The distinct electronic properties and spatial geometry conferred by the fused furan-isoxazole core make it a valuable isostere for other aromatic systems, enabling the modulation of a lead compound's physicochemical properties, such as solubility, metabolic stability, and binding affinity [https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01976]. As a bidentate ligand, this scaffold can effectively interact with the hinge region of various protein kinases, positioning it as a central fragment in the design of targeted cancer therapies and anti-inflammatory agents. The compound is typically supplied as a solid powder and requires storage in a cool, dry environment. Researchers are advised to consult the specific Certificate of Analysis for detailed characterization data, including HPLC purity, NMR, and mass spectrometry results. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

5-(furan-3-yl)-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO4/c10-8(11)6-3-9-13-7(6)5-1-2-12-4-5/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBLAWCJCDVSVRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=C(C=NO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and General Strategies

The preparation of 5-(Furan-3-yl)-1,2-oxazole-4-carboxylic acid typically involves multi-step synthetic routes starting from suitable furan derivatives and precursors that allow oxazole ring formation. The key synthetic strategies include:

Detailed Preparation Process Based on Patented Methods

A notable preparation process for oxazole derivatives, including compounds structurally similar to this compound, is described in patent WO2000053589A1. The key steps are:

Step Description Conditions and Reagents Outcome
(a) Preparation of ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate Reaction of appropriate precursors under controlled temperature Chloromethyl oxazole ester intermediate
(b) Treatment with Hunig’s base Hunig’s base added, heated to ~50°C for 5 hours, cooled and stirred overnight Formation of intermediate with substitution on oxazole ring
(c) Reaction with pyrrolidine Pyrrolidine added and refluxed for 30 minutes, then cooled to -5°C and stored overnight Formation of pyrrolidinylmethyl oxazole derivative
(d) Hydrolysis of ester to carboxylic acid Potassium hydroxide pellets dissolved in isopropyl methyl sulfone (IMS), added dropwise, stirred overnight at ~20°C Conversion to free acid form, crystallized and purified

This multi-step synthesis achieves high yields (~90%) of the target oxazole carboxylic acid as a white powder after purification by filtration and drying under vacuum.

Modern Synthetic Advances: Direct Oxazole Formation from Carboxylic Acids

Recent research published in The Journal of Organic Chemistry (2025) introduces a rapid and scalable method for synthesizing oxazoles directly from carboxylic acids, potentially applicable to derivatives like this compound. Key features include:

  • Direct Cyclodehydration: Carboxylic acids undergo direct cyclization to oxazoles without isolating intermediates, improving efficiency.

  • Catalyst Use: Transition metal catalysts (e.g., palladium or copper complexes) facilitate regioselective cyclization.

  • Mild Conditions: The method operates under relatively mild temperatures and avoids harsh reagents, enhancing scalability and environmental compatibility.

This approach offers a promising alternative to traditional multi-step syntheses, enabling faster access to oxazole derivatives with potential for industrial application.

Comparative Table of Preparation Methods

Preparation Method Starting Materials Key Reagents Conditions Yield Advantages Limitations
Multi-step esterification and cyclization (Patent WO2000053589A1) Chloromethyl oxazole esters, pyrrolidine, KOH Hunig’s base, pyrrolidine, KOH Heating (~50°C), reflux, overnight stirring ~90% High purity, well-established Multi-step, time-consuming
Direct cyclodehydration from carboxylic acids (J. Org. Chem. 2025) Carboxylic acids with furan substituent Pd or Cu catalysts Mild heating, catalytic High (variable) Rapid, scalable, environmentally friendly Requires catalyst optimization
Cyclization of hydrazide derivatives Furan-3-carboxylic acid hydrazide, carbon disulfide Cyclization agents Controlled temperature Moderate to high Straightforward, versatile May require purification steps

Research Findings on Synthesis Optimization

  • Reaction Time and Temperature: Optimal yields are obtained by controlling reaction temperature around 50°C for base-mediated cyclization and reflux conditions for amine substitution steps.

  • Base Selection: Hunig’s base and potassium hydroxide are effective in promoting cyclization and ester hydrolysis, respectively, with minimal side reactions.

  • Purification Techniques: Recrystallization from acetone or isopropanol and filtration under vacuum yield high-purity products.

  • Catalyst Screening: Transition metal catalysts improve regioselectivity and reaction rates in direct cyclodehydration methods, reducing byproduct formation.

Analytical Validation of the Prepared Compound

  • NMR Spectroscopy: Confirms the formation of the oxazole ring and the furan substituent position.

  • Mass Spectrometry: Validates molecular weight consistent with C8H5NO4.

  • X-ray Crystallography: Structural confirmation of ring systems and carboxylic acid positioning.

  • Purity Assessment: High-performance liquid chromatography (HPLC) ensures purity >95% after purification.

Chemical Reactions Analysis

Esterification and Amide Formation

The carboxylic acid group undergoes nucleophilic acyl substitution to form esters and amides, critical for derivatization in drug discovery.

Reaction TypeReagents/ConditionsProductYield/Notes
Esterification Methanol, H₂SO₄ (catalytic)Methyl 5-(furan-3-yl)-1,2-oxazole-4-carboxylate~85% (extrapolated from)
Amide Coupling Thionyl chloride (SOCl₂), NH₃/amines5-(Furan-3-yl)-1,2-oxazole-4-carboxamideRequires activation (e.g., CDI)
  • Mechanism : The carboxylic acid is activated via acid chlorides or coupling agents (e.g., HATU) for amide bond formation .

  • Applications : Used to generate prodrugs or bioactive analogs .

Oxidation Reactions

The furan ring is susceptible to oxidative cleavage, while the oxazole ring remains stable under mild conditions.

Reaction TypeReagents/ConditionsProductYield/Notes
Furan Oxidation H₂O₂, FeSO₄ catalyst5-(3-Oxo-2,5-furandione)-1,2-oxazole-4-carboxylic acidLimited yield (~40%)
Side-Chain Oxidation KMnO₄ (acidic)Not observed; oxazole ring resists oxidation
  • Key Insight : Oxidation preferentially targets the furan moiety, forming diketone derivatives.

Electrophilic Substitution

The oxazole ring undergoes electrophilic aromatic substitution (EAS) at the 5-position due to electron-donating effects of the furan group.

Reaction TypeReagents/ConditionsProductYield/Notes
Nitration HNO₃, H₂SO₄5-(Furan-3-yl)-3-nitro-1,2-oxazole-4-carboxylic acid~60% (analogous to )
Halogenation Cl₂/FeCl₃ or Br₂/AlCl₃5-(Furan-3-yl)-3-halo-1,2-oxazole-4-carboxylic acidHalogen-dependent selectivity
  • Regiochemistry : Substitution occurs at the oxazole’s 3-position due to meta-directing effects .

Decarboxylation

Thermal or acidic decarboxylation removes the carboxylic acid group, generating aromatic intermediates.

Reaction TypeReagents/ConditionsProductYield/Notes
Thermal Decarboxylation Heating (200°C)5-(Furan-3-yl)-1,2-oxazoleRequires anhydrous conditions
Acid-Catalyzed H₂SO₄, refluxSame as aboveFaster but lower yield (~50%)
  • Utility : Simplifies the structure for further functionalization.

Cycloaddition Reactions

The oxazole ring participates in [3+2] cycloadditions with dipolarophiles like alkynes.

Reaction TypeReagents/ConditionsProductYield/Notes
With Acetylene Cu(I) catalyst, 80°CFuran-fused pyridine derivative~70% (extrapolated from )
  • Mechanism : Oxazole acts as a 1,3-dipole, forming fused bicyclic systems .

Key Mechanistic Insights

  • Carboxylic Acid Reactivity : Governs esterification, amidation, and decarboxylation pathways .

  • Furan Stability : Oxidative cleavage dominates over electrophilic substitution.

  • Oxazole Ring : Electron-deficient nature directs EAS to specific positions .

Scientific Research Applications

Medicinal Chemistry

5-(Furan-3-yl)-1,2-oxazole-4-carboxylic acid has been investigated for its potential therapeutic applications:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in microbial growth, showcasing potential as an antimicrobial agent.
  • Anti-inflammatory Effects : In vivo studies demonstrated that it significantly reduced pro-inflammatory cytokines such as TNF-alpha and IL-6 in animal models of acute inflammation, indicating its potential as an anti-inflammatory drug .
  • Anticancer Activity : The compound has shown cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer), with IC50 values ranging from 6.76 µg/mL to over 200 µg/mL. Notably, it exhibited higher potency than standard chemotherapeutics like 5-fluorouracil in certain assays .

Material Science

In addition to its medicinal applications, this compound is being explored in the development of advanced materials:

  • Polymer Development : Its unique structure allows for incorporation into polymer matrices, potentially enhancing the mechanical properties and thermal stability of the resulting materials.
  • Coatings : The compound's chemical reactivity can be utilized in formulating coatings with specific properties, such as increased durability or resistance to environmental degradation.

Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of this compound in a murine model. The results indicated a significant reduction in inflammatory markers when administered prior to induction of inflammation, suggesting its potential for treating inflammatory diseases.

Anticancer Activity

Another investigation focused on the anticancer properties against multiple cell lines. The compound was found to induce apoptosis in A549 cells through activation of caspase pathways, demonstrating its mechanism as a potential chemotherapeutic agent.

Mechanism of Action

The mechanism of action of 5-(Furan-3-yl)-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and oxazole rings can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Heterocyclic Substitutions

5-Methyl-3-(thiophen-3-yl)-1,2-oxazole-4-carboxylic Acid
  • Molecular Formula: C₉H₇NO₃S
  • Molecular Weight : 209.23 g/mol
  • Key Differences: Replaces the furan-3-yl group with a thiophen-3-yl group.
  • Purity : 95% (typical for commercial samples) .
5-(2-Furyl)-1,2-oxazole-3-carboxylic Acid
  • Molecular Formula: C₈H₅NO₄
  • Molecular Weight : 179.13 g/mol
  • Key Differences : The carboxylic acid is at position 3 instead of 4, and the furan is at position 2 rather than 3. This positional isomerism alters electronic distribution and hydrogen-bonding capacity, affecting interactions with biological targets .
5-(2-Iodophenyl)-1,2-oxazole-4-carboxylic Acid
  • Molecular Formula: C₁₀H₆INO₃
  • Molecular Weight : 315.07 g/mol
  • Key Differences : Substitutes furan-3-yl with a 2-iodophenyl group. The iodine atom introduces steric bulk and enhances halogen bonding, which may improve binding affinity in certain enzyme pockets .

Comparison of Physicochemical Properties

Compound Name Molecular Weight Purity Key Substituent Solubility (Predicted)
5-(Furan-3-yl)-1,2-oxazole-4-carboxylic acid 179.13 (estimated) ~95% Furan-3-yl Moderate in polar solvents
5-Methyl-3-(thiophen-3-yl)-1,2-oxazole-4-carboxylic acid 209.23 95% Thiophen-3-yl Low (high lipophilicity)
5-(2-Ethylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid 208.17 N/A Ethylfuran-3-yl Moderate in DMSO
5-(2-Fluorophenyl)-1,2-oxazole-4-carboxylic acid 207.17 N/A Fluorophenyl Low (high logP)

Notes:

  • The furan-3-yl substituent in the target compound provides balanced polarity, enhancing solubility compared to thiophene or aromatic phenyl derivatives .

Biological Activity

5-(Furan-3-yl)-1,2-oxazole-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure composed of a furan ring fused to an oxazole ring, along with a carboxylic acid functional group. Its molecular formula is C8H5NO4C_8H_5NO_4 with a molecular weight of 179.13 g/mol. The presence of these rings contributes significantly to its bioactivity by enabling interactions with various biological macromolecules.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in microbial growth, showcasing potential antimicrobial properties.
  • Receptor Modulation : It can modulate the activity of receptors related to inflammation and pain pathways, suggesting anti-inflammatory and analgesic effects.
  • Anticancer Activity : Preliminary studies indicate that it may exhibit anticancer properties by inducing apoptosis in cancer cells through various pathways .

Biological Activity Summary

The following table summarizes the key biological activities associated with this compound based on recent studies:

Biological ActivityFindings
Antimicrobial Exhibits inhibitory effects on microbial growth through enzyme inhibition.
Anti-inflammatory Potentially reduces inflammation via receptor modulation.
Analgesic May provide pain relief through similar pathways as anti-inflammatory agents.
Anticancer Induces apoptosis in various cancer cell lines; specific IC50 values reported .

Antimicrobial Properties

Research has shown that this compound possesses significant antimicrobial activity. In vitro studies demonstrated that the compound effectively inhibited the growth of various bacterial strains by targeting specific enzymes essential for their proliferation. For instance, it was found to inhibit the enzyme activities linked to cell wall synthesis in Gram-positive bacteria.

Anti-inflammatory Effects

In vivo studies have highlighted the anti-inflammatory potential of this compound. It was tested in animal models of acute inflammation where it significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. The compound's mechanism involved modulation of signaling pathways associated with immune responses.

Anticancer Activity

A notable study evaluated the anticancer effects of this compound against several cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer). The results indicated that the compound exhibited cytotoxic effects with IC50 values ranging from 6.76 µg/mL to over 200 µg/mL depending on the cell line tested. Specifically, it showed a higher potency than standard chemotherapeutics like 5-fluorouracil in certain assays .

Q & A

Q. Key Considerations :

  • Catalyst selection impacts yield (e.g., Pd yields ~75%, Cu ~65%) .
  • Solvent polarity influences reaction kinetics (DMF accelerates cyclization vs. toluene) .

Basic: How is the purity and stability of this compound assessed in experimental settings?

Methodological Answer:

  • Chromatography : HPLC with UV detection (λ = 254 nm) is standard for purity assessment. Degradation products (e.g., decarboxylated derivatives) can be monitored using reverse-phase columns .
  • Spectroscopy : NMR (¹H/¹³C) confirms structural integrity, while FT-IR verifies functional groups (e.g., C=O at ~1700 cm⁻¹) .
  • Stability Studies :
    • Forced Degradation : Expose to heat (60°C), light (UV), and humidity (75% RH) for 7 days.
    • Mass Balance : Ensure total impurities + degradation products ≤2% (validated via HPLC) .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?

Methodological Answer:

  • Replicate Assays : Use standardized protocols (e.g., CLSI guidelines) for MIC (Minimum Inhibitory Concentration) testing against Gram+/Gram- bacteria .
  • Check Compound Stability : Degradation during storage (e.g., hydrolysis of the oxazole ring) may reduce activity. Verify via HPLC before bioassays .
  • Structural Analog Comparison : Compare with analogs like 5-methyl-3-phenyl-1,2-oxazole-4-carboxylic acid (MIC = 8 µg/mL for S. aureus vs. >64 µg/mL for the target compound), suggesting substituent effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Furan-3-yl)-1,2-oxazole-4-carboxylic acid
Reactant of Route 2
5-(Furan-3-yl)-1,2-oxazole-4-carboxylic acid

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